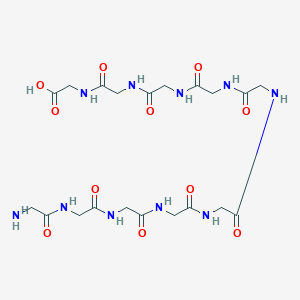
Decaglycine
Übersicht
Beschreibung
Decaglycine
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
Protein Folding Studies
Decaglycine serves as a model compound for studying protein folding and stability. Its simple structure allows researchers to investigate the influence of peptide length and sequence on folding dynamics. Studies have shown that this compound can adopt multiple conformations depending on environmental conditions, providing insights into the mechanisms underlying protein folding and misfolding .
Enzyme Substrate
In enzymatic reactions, this compound can act as a substrate or inhibitor. Its ability to mimic natural substrates makes it useful in studying enzyme kinetics and mechanisms. Research indicates that modifications to the this compound structure can enhance or inhibit enzyme activity, thus aiding in the design of enzyme inhibitors for therapeutic purposes .
Material Science
Nanomaterials Synthesis
this compound is utilized in the synthesis of nanomaterials due to its capacity to form stable complexes with metal ions. These complexes can serve as precursors for the fabrication of nanoparticles with specific properties. For example, studies have demonstrated that this compound-metal complexes can be used to create silver nanoparticles with antimicrobial properties, making them suitable for applications in biomedical devices .
Hydrogels
The incorporation of this compound into hydrogel systems has been explored for drug delivery applications. Hydrogels formed with this compound exhibit tunable mechanical properties and biodegradability, which are essential for controlled drug release. Research shows that these hydrogels can encapsulate various therapeutic agents, releasing them in a sustained manner over time .
Drug Delivery Systems
Peptide-Based Drug Carriers
this compound's biocompatibility and ability to form stable structures make it an attractive candidate for peptide-based drug delivery systems. By conjugating therapeutic agents to this compound, researchers can enhance the solubility and bioavailability of poorly soluble drugs. Case studies have demonstrated successful delivery of anticancer drugs using this compound as a carrier, improving therapeutic efficacy while minimizing side effects .
Targeted Therapy
In targeted therapy, this compound can be modified to include targeting moieties that allow for specific delivery to diseased tissues. This application is particularly relevant in cancer treatment, where targeted drug delivery can significantly improve treatment outcomes. Research indicates that conjugating targeting ligands to this compound enhances cellular uptake of the drug-loaded carriers in cancer cells compared to normal cells .
Case Studies
Eigenschaften
CAS-Nummer |
76960-32-2 |
|---|---|
Molekularformel |
C20H32N10O11 |
Molekulargewicht |
588.5 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H32N10O11/c21-1-11(31)22-2-12(32)23-3-13(33)24-4-14(34)25-5-15(35)26-6-16(36)27-7-17(37)28-8-18(38)29-9-19(39)30-10-20(40)41/h1-10,21H2,(H,22,31)(H,23,32)(H,24,33)(H,25,34)(H,26,35)(H,27,36)(H,28,37)(H,29,38)(H,30,39)(H,40,41) |
InChI-Schlüssel |
QWTLUPDHBKBULE-UHFFFAOYSA-N |
SMILES |
C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Kanonische SMILES |
C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
GGGGGGGGGG |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(Gly)10 decaglycine Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly glycyl-glycyl-glycyl-glycyl-glycyl-glycyl-glycyl-glycyl-glycyl-glycine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















